molecular formula C11H13Cl2N3 B1460127 2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride CAS No. 1803581-99-8

2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride

Cat. No.: B1460127
CAS No.: 1803581-99-8
M. Wt: 258.14 g/mol
InChI Key: CBYVNOZHGQTHDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride is a useful research compound. Its molecular formula is C11H13Cl2N3 and its molecular weight is 258.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-Chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride (CAS Number: 1803581-99-8) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C11H13ClN3
  • Molecular Weight : 258.14 g/mol
  • Purity : Typically ≥ 95% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies

  • MCF-7 Cell Line : In vitro studies indicated that the compound induced apoptosis in MCF-7 breast cancer cells. The IC50 value was determined to be approximately 25.72 ± 3.95 μM, suggesting a moderate level of efficacy compared to standard chemotherapeutics .
  • HCT-116 and HeLa Cells : Further investigations revealed that the compound also exhibited cytotoxicity against HCT-116 (colon cancer) and HeLa (cervical cancer) cell lines. The mechanism involved cell cycle arrest and apoptosis induction, potentially through p53-independent pathways .

The compound appears to interfere with cellular processes critical for cancer cell survival:

  • Apoptosis Induction : Flow cytometry analyses confirmed an increase in apoptotic cells upon treatment with the compound.
  • Cell Cycle Arrest : Studies indicated that treatment led to G0/G1 and G2/M phase arrest, disrupting normal cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Antibacterial Testing

The compound was tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone (IZ)
Staphylococcus aureus40 μg/mL21 mm
Bacillus subtilis300 μg/mL12 mm
Escherichia coli200 μg/mL14 mm
Pseudomonas aeruginosa500 μg/mL10 mm

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through its structural features. Substituents on the imidazole ring and aniline moiety play crucial roles in enhancing its activity against both cancerous and microbial cells.

Properties

IUPAC Name

2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3.ClH/c1-8-2-3-9(12)10(6-8)15-7-11-13-4-5-14-11;/h2-6,15H,7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYVNOZHGQTHDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NCC2=NC=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride
Reactant of Route 2
Reactant of Route 2
2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride
Reactant of Route 3
Reactant of Route 3
2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride
Reactant of Route 4
2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride
Reactant of Route 5
2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride
Reactant of Route 6
2-chloro-N-(1H-imidazol-2-ylmethyl)-5-methylaniline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.